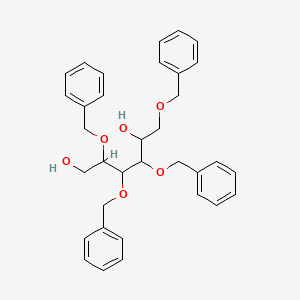

1,3,4,5-Tetra-O-benzyl-D-glucitol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4,5-Tetra-O-benzyl-D-glucitol is a synthetic organic compound with the molecular formula C34H38O6 and a molecular weight of 542.66 g/mol . It is a derivative of D-glucitol, where four hydroxyl groups are substituted with benzyl groups. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and research chemicals.

Métodos De Preparación

1,3,4,5-Tetra-O-benzyl-D-glucitol can be synthesized through several methods. One common synthetic route involves the benzylation of D-glucitol. The reaction typically uses benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1,3,4,5-Tetra-O-benzyl-D-glucitol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzyl-protected glucuronic acids.

Reduction: Reduction reactions can convert it back to D-glucitol by removing the benzyl groups.

Substitution: The benzyl groups can be substituted with other functional groups using reagents like hydrogen bromide or boron tribromide.

Common reagents and conditions used in these reactions include hydrogenation catalysts like palladium on carbon for reduction and strong acids or bases for substitution reactions. Major products formed from these reactions include deprotected glucitol derivatives and various substituted glucitol compounds.

Aplicaciones Científicas De Investigación

Synthesis of Oligosaccharides and Glycoproteins

1,3,4,5-Tetra-O-benzyl-D-glucitol is extensively used in the synthesis of oligosaccharides and glycoproteins. These biomolecules are essential for various biological functions and have significant implications in drug development and vaccine design. The compound acts as a glycosyl donor in glycosylation reactions, facilitating the formation of complex carbohydrates.

Biomedical Applications

Biological Activity : The compound has demonstrated biological activities such as the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This property suggests potential therapeutic applications for managing diabetes and metabolic disorders .

Drug Development : Its role as a building block in drug formulation is noteworthy. It can be utilized to create drug delivery systems that enhance the bioavailability of therapeutic agents .

Case Study 1: Glycopeptide Antibiotic Synthesis

A study demonstrated the efficiency of this compound in synthesizing glycopeptide antibiotics like vancomycin. The compound facilitated key intermediate formations that were crucial for antibiotic activity against Gram-positive bacteria. The use of this compound improved reaction yields compared to traditional methods .

Case Study 2: Carbohydrate-Protein Interaction Studies

In another research project focused on carbohydrate-protein interactions, scientists utilized this compound to investigate binding affinities with various lectins. The results indicated that the compound could effectively inhibit lectin binding, suggesting its potential use in developing anti-adhesion therapies for bacterial infections .

Potential Implications

The implications of this compound extend across multiple fields:

- Pharmaceuticals : It can enhance drug formulations through improved solubility and bioavailability.

- Biotechnology : The compound's ability to modify protein interactions makes it valuable in vaccine development.

- Materials Science : Its unique properties allow for the creation of functional materials with specific characteristics.

Limitations and Future Directions

Despite its potential applications, some limitations exist:

- Low Water Solubility : This can hinder its effectiveness in biological systems.

- Potential Toxicity : While studies show low toxicity in experimental models, further research is needed to evaluate safety profiles in humans.

Future research directions may include developing more efficient synthesis methods and exploring new applications in tissue engineering and nanotechnology .

Mecanismo De Acción

The mechanism of action of 1,3,4,5-Tetra-O-benzyl-D-glucitol involves its role as a protecting group. By substituting the hydroxyl groups with benzyl groups, it prevents unwanted reactions at these sites during synthetic processes. This allows for selective reactions at other functional groups. The benzyl groups can later be removed under specific conditions, revealing the original hydroxyl groups .

Comparación Con Compuestos Similares

1,3,4,5-Tetra-O-benzyl-D-glucitol is similar to other benzyl-protected glucitol derivatives, such as 2,3,4,6-Tetra-O-benzyl-D-glucitol. its unique substitution pattern at the 1,3,4,5 positions makes it particularly useful in certain synthetic applications where selective protection and deprotection are required . Other similar compounds include:

- 2,3,4,6-Tetra-O-benzyl-D-glucitol

- 1,2,3,4-Tetra-O-benzyl-D-glucitol

- 1,3,4,6-Tetra-O-benzyl-D-glucitol

These compounds share similar properties but differ in their substitution patterns, which can influence their reactivity and applications.

Actividad Biológica

1,3,4,5-Tetra-O-benzyl-D-glucitol (CAS No. 14233-48-8) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is primarily utilized in medicinal chemistry and carbohydrate chemistry due to its unique structure and reactivity. Its biological activity is largely attributed to its ability to interact with various biological targets, making it a subject of interest for researchers.

Chemical Structure

This compound is a glucitol derivative where all hydroxyl groups are protected by benzyl groups. This structural modification enhances its stability and solubility in organic solvents, facilitating various chemical reactions and biological interactions.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain glycosidases and other enzymes involved in carbohydrate metabolism. This inhibition can affect metabolic pathways in cells and may have therapeutic implications in conditions like diabetes or obesity .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property could be utilized in developing new antimicrobial agents .

- Interaction with Biological Receptors : There is evidence that this compound interacts with specific receptors in the body, potentially modulating physiological responses. For instance, its role in glycosylation processes may influence receptor signaling pathways .

Case Studies

- Glycosidase Inhibition : A study demonstrated that this compound effectively inhibited the activity of α-glucosidase. This inhibition was dose-dependent and suggested potential use in managing postprandial hyperglycemia .

- Antimicrobial Activity : In vitro tests showed that the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 50 µg/mL for both strains.

The mechanism through which this compound exerts its biological effects involves:

- Competitive Inhibition : The compound competes with natural substrates for binding sites on enzymes like glycosidases.

- Receptor Modulation : By mimicking natural substrates in glycosylation reactions, it may alter receptor activity and downstream signaling pathways.

Data Table

Propiedades

IUPAC Name |

2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOUZFJJURBWAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.